1-[4-(Dimethylamino)benzoyl]azetidin-3-ol
Overview
Description
1-[4-(Dimethylamino)benzoyl]azetidin-3-ol is a chemical compound with the molecular formula C12H16N2O2. It is available for purchase from various chemical suppliers for use in pharmaceutical testing .
Synthesis Analysis
The synthesis of azetidine derivatives, which includes this compound, is a topic of ongoing research. A patent titled “Synthesis of azetidine derivatives” provides a process for synthesizing such compounds . The compounds are useful as building blocks for combinatorial libraries, which are collections of systematically varied compounds called ‘libraries’ that are used in drug discovery .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound is a solid , and its molecular weight is 220.27 g/mol.Scientific Research Applications
Reactivity and Novel Synthesis
The reactivity of certain azetidin-2-ones, closely related to 1-[4-(Dimethylamino)benzoyl]azetidin-3-ol, with lithium aluminium hydride has been evaluated, leading to the novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols. These compounds provide insights into the transformation of beta-lactams into aziridine derivatives and dehalogenation processes, contributing to the field of organic synthesis and potentially impacting the development of new pharmaceuticals (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Antimicrobial and Antifungal Applications
Azetidinone derivatives, such as this compound, have shown a range of biological activities including antibacterial, antifungal, and anticancer properties. A study on the synthesis and evaluation of azetidine-2-one derivatives demonstrated mild antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential in antimicrobial drug development (Ramachandran et al., 2022).
Pharmacological Evaluation
The synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, followed by their pharmacological evaluation for antibacterial and antifungal activities, emphasizes the role of these compounds in medicinal chemistry. Such studies contribute to the discovery and development of new therapeutic agents with potential applications in treating various infectious diseases (Mistry & Desai, 2006).
Supramolecular Chemistry
The synthesis of dual-functional building intermediates from azetidin-2-ones for the iterative synthesis of hard segments in supramolecular chemistry highlights the versatility of these compounds. This research contributes to the development of novel polymeric materials with potential applications in various industries, including electronics, automotive, and aerospace (Kuo et al., 2012).
Future Directions
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13(2)10-5-3-9(4-6-10)12(16)14-7-11(15)8-14/h3-6,11,15H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZLLBKYUKDUAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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